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Compound of Interest

Compound Name: N-(3-aminophenyl)butanamide

Cat. No.: B091370 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic and synthetic

data for N-(3-aminophenyl)butanamide, a versatile intermediate compound.[1] This document

is intended for researchers, scientists, and professionals in the fields of drug development and

organic synthesis. N-(3-aminophenyl)butanamide is recognized for its role as a versatile

building block in the creation of more complex molecules, finding applications in the

pharmaceutical and agrochemical industries.[1]

Spectroscopic Data Analysis
While experimentally obtained spectra for N-(3-aminophenyl)butanamide are not readily

available in the public domain, the following tables summarize the predicted spectroscopic data

based on the analysis of structurally similar compounds and established spectroscopic

principles. These predictions serve as a reliable reference for the characterization of this

molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.0-7.2 m 2H Ar-H

~6.5-6.7 m 2H Ar-H

~3.6 (broad s) s 2H -NH₂

~2.2-2.4 t 2H -CO-CH₂-

~1.6-1.8 sextet 2H -CH₂-CH₃

~0.9-1.1 t 3H -CH₃

~7.5 (broad s) s 1H -NH-CO-

Solvent: CDCl₃ or DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Assignment

~172 C=O (amide)

~147 Ar-C-NH₂

~139 Ar-C-NHCO

~129 Ar-CH

~115 Ar-CH

~112 Ar-CH

~108 Ar-CH

~39 -CO-CH₂-

~19 -CH₂-CH₃

~14 -CH₃

Solvent: CDCl₃ or DMSO-d₆
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Table 3: Predicted Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹) Functional Group

3450-3250 N-H stretch (amine and amide)

3100-3000 C-H stretch (aromatic)

2960-2850 C-H stretch (aliphatic)

~1650 C=O stretch (amide I)

~1550 N-H bend (amide II)

1600-1450 C=C stretch (aromatic)

Table 4: Predicted Mass Spectrometry (MS) Data
m/z Assignment

178.23 [M]⁺ (Molecular Ion)

120.08 [M - C₄H₉O]⁺

93.07 [C₆H₇N]⁺

Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization

of N-(3-aminophenyl)butanamide.

Synthesis of N-(3-aminophenyl)butanamide via
Schotten-Baumann Reaction
This protocol describes a general procedure for the synthesis of N-(3-
aminophenyl)butanamide from m-phenylenediamine and butyryl chloride.

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer,

dissolve m-phenylenediamine in a suitable solvent such as dichloromethane (DCM) or

tetrahydrofuran (THF).
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Base Addition: Add an appropriate base, for example, triethylamine or pyridine, to the

solution to act as an acid scavenger.

Acylation: Cool the mixture in an ice bath. Slowly add butyryl chloride dropwise to the stirred

solution.

Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the

progress of the reaction using thin-layer chromatography (TLC).

Workup: Upon completion, quench the reaction with the addition of water. Separate the

organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium

bicarbonate solution, and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the crude product by column chromatography on silica gel or

by recrystallization to obtain pure N-(3-aminophenyl)butanamide.

Spectroscopic Characterization
The following are general procedures for obtaining spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency

(e.g., 400 MHz for ¹H).

Process the spectra to determine chemical shifts (referenced to the residual solvent peak),

coupling constants, and integration.

Infrared (IR) Spectroscopy:

Obtain the IR spectrum of the purified compound using a Fourier Transform Infrared

(FTIR) spectrometer.
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For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be

used.

Record the spectrum over a range of 4000-400 cm⁻¹ and identify the characteristic

absorption bands.

Mass Spectrometry (MS):

Introduce a solution of the purified compound into a mass spectrometer using a suitable

ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

Acquire the mass spectrum and identify the molecular ion peak and major fragmentation

patterns.

Visualizations
Logical Relationship of Biological Activities
N-(3-aminophenyl)butanamide has been reported to exhibit several biological activities,

primarily related to cellular processes.[2] The following diagram illustrates the logical flow of

these reported activities.
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N-(3-aminophenyl)butanamide

Modulates Actin Filament Inhibits Platelet Activation Inhibits Thrombin Receptor Activity

Affects Granule Secretion in Activated Platelets
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminophenyl-butanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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